molecular formula C11H16Cl2N4 B13461847 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride

6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride

Cat. No.: B13461847
M. Wt: 275.17 g/mol
InChI Key: LRWIHFGURKHEFI-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a diazepane ring attached to a pyridine ring, with a nitrile group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 1,4-diazepane with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in various chemical reactions to study reaction mechanisms and pathways.

    Biology: In biological research, the compound is used to study its effects on biological systems, including its interactions with proteins and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its effects on various diseases and conditions. It is also used in drug discovery and development.

    Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.

Mechanism of Action

The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride include:

  • 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
  • 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which includes a diazepane ring and a nitrile group attached to a pyridine ring. This unique structure gives the compound distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c12-8-10-2-3-11(14-9-10)15-6-1-4-13-5-7-15;;/h2-3,9,13H,1,4-7H2;2*1H

InChI Key

LRWIHFGURKHEFI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)C#N.Cl.Cl

Origin of Product

United States

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